Cas no 2248296-82-2 (4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile)
4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- EN300-6495018
- SCHEMBL20073981
- 4-amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile
- 2248296-82-2
- 4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile
-
- Inchi: 1S/C12H15N3/c13-9-12(6-4-10(14)5-7-12)11-3-1-2-8-15-11/h1-3,8,10H,4-7,14H2
- InChI Key: AJMYFWXAADWXFP-UHFFFAOYSA-N
- SMILES: NC1CCC(C#N)(C2C=CC=CN=2)CC1
Computed Properties
- Exact Mass: 201.126597491g/mol
- Monoisotopic Mass: 201.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 62.7Ų
4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6495018-0.05g |
4-amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile |
2248296-82-2 | 0.05g |
$888.0 | 2023-06-01 | ||
| Enamine | EN300-6495018-0.1g |
4-amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile |
2248296-82-2 | 0.1g |
$930.0 | 2023-06-01 | ||
| Enamine | EN300-6495018-0.25g |
4-amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile |
2248296-82-2 | 0.25g |
$972.0 | 2023-06-01 | ||
| Enamine | EN300-6495018-0.5g |
4-amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile |
2248296-82-2 | 0.5g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-6495018-1.0g |
4-amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile |
2248296-82-2 | 1g |
$1057.0 | 2023-06-01 | ||
| Enamine | EN300-6495018-2.5g |
4-amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile |
2248296-82-2 | 2.5g |
$2071.0 | 2023-06-01 | ||
| Enamine | EN300-6495018-5.0g |
4-amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile |
2248296-82-2 | 5g |
$3065.0 | 2023-06-01 | ||
| Enamine | EN300-6495018-10.0g |
4-amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile |
2248296-82-2 | 10g |
$4545.0 | 2023-06-01 |
4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile
4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile (CAS No. 2248296-82-2): An Overview of a Promising Compound in Medicinal Chemistry
4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile (CAS No. 2248296-82-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its cyclohexane core and pyridine substituent, exhibits a combination of properties that make it an intriguing candidate for various pharmaceutical developments.
The 4-amino group and the cyano group in the molecule play crucial roles in its biological activity. The 4-amino group can participate in hydrogen bonding and other interactions with biological targets, while the cyano group contributes to the compound's overall stability and reactivity. These functional groups, along with the pyridine ring, provide a versatile platform for further chemical modifications and optimizations.
Recent studies have highlighted the potential of 4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific receptors and enzymes involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The ability to selectively target these receptors makes it a promising lead for drug development.
In addition to its neurological applications, 4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key mediators of inflammation. This property suggests its potential use in treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile is another area of active research. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is relatively high, and it shows good plasma stability, which are essential characteristics for a successful drug candidate.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile. Early results from phase I trials have shown that the compound is well-tolerated by patients, with no significant adverse effects reported at therapeutic doses. These findings are encouraging and pave the way for further clinical investigations.
The synthetic route for producing 4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile is well-established and scalable. The process involves several key steps, including the formation of the cyclohexane core, introduction of the pyridine substituent, and functionalization with the 4-amino and cyano groups. The efficiency and cost-effectiveness of this synthetic pathway make it suitable for large-scale production.
In conclusion, 4-Amino-1-(pyridin-2-yl)cyclohexane-1-carbonitrile (CAS No. 2248296-82-2) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, combined with its favorable biological activity and pharmacokinetic properties, position it as a valuable lead for further drug development efforts. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential.
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